molecular formula C16H17NO3 B232207 N-[(3,4-dimethoxyphenyl)methyl]benzamide

N-[(3,4-dimethoxyphenyl)methyl]benzamide

Cat. No.: B232207
M. Wt: 271.31 g/mol
InChI Key: ODSOSJXLGRPHPR-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]benzamide (CAS: 723738-37-2) is a benzamide derivative featuring a 3,4-dimethoxyphenylmethyl group attached to the nitrogen atom of the benzamide core. Its molecular formula is C₁₆H₁₈N₂O₃, with a molecular weight of 286.33 g/mol and a topological polar surface area of 73.6 Ų, indicating moderate solubility in polar solvents . The compound is synthesized via reactions involving benzamide and substituted amines, often through Mannich-type reactions or acylation protocols . In silico studies predict spasmolytic activity, attributed to the 3,4-dimethoxyphenyl group, which may enhance receptor binding .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO3/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

ODSOSJXLGRPHPR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Synthesis Method Reported Activity Reference
N-[(3,4-Dimethoxyphenyl)methyl]benzamide C₁₆H₁₈N₂O₃ 286.33 3,4-Dimethoxyphenylmethyl Mannich reaction Spasmolytic (in silico)
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide C₁₆H₁₇NO₄ 287.32 4-Methoxyphenyl substituent Acid-amine coupling Screening candidate
2-Amino-N-[(3,4-dimethoxyphenyl)methyl]benzamide C₁₆H₁₈N₂O₃ 286.33 2-Amino group on benzamide Isatoic anhydride reaction Anti-inflammatory precursor
NDB (Mannich base) C₂₀H₂₁N₃O₅ 383.40 Succinimide and dimethoxy groups Condensation DNA interaction
N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide C₁₆H₁₄ClN₃O 299.75 Benzimidazole-chloromethyl Mannich reaction Anti-inflammatory

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